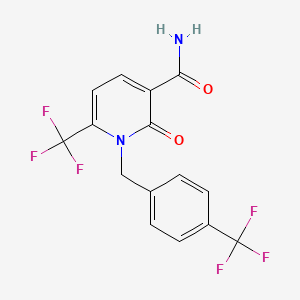![molecular formula C18H23ClN2O2 B2461720 (E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide CAS No. 2380195-69-5](/img/structure/B2461720.png)
(E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the morpholine ring, a six-membered ring containing an oxygen atom and a nitrogen atom, could potentially give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a double bond (indicated by the “E” configuration), a chlorophenyl group, a morpholinyl group, and a cyclobutyl group. The exact structure would depend on how these groups are connected .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding, the molecular weight, and the specific functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- One-Pot Synthesis and Molecular Insights : Enaminones, including variants similar to the chemical , have been synthesized through a one-pot method. This approach involves a three-component reaction yielding the target compounds without intermediate separation or column purification. The chemical features of these β-enaminones were elucidated using NMR and X-ray diffraction techniques. This research highlights the ease of synthesis and potential for further chemical analysis of similar compounds (Barakat et al., 2020).
Application in Medical Research
Anticonvulsant Activity : Studies on enaminones, similar to the specified chemical, have revealed their potential as anticonvulsant agents. Certain compounds in this class have exhibited potent anticonvulsant activity with minimal neurotoxicity. This suggests the potential therapeutic application of similar enaminones in treating seizures or epilepsy (Edafiogho et al., 1992).
Antidepressive Activity : Research on compounds structurally similar to the specified chemical has shown antidepressant properties in pharmacological models. This indicates the potential utility of enaminones in developing new antidepressant medications (Guo Ya-nan, 2010).
Other Potential Applications
- Corrosion Inhibition : Research has investigated the use of compounds with similar structures as corrosion inhibitors. These studies focus on their adsorption behavior and inhibiting effects on mild steel in acidic environments, indicating potential industrial applications (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-16-5-2-1-4-15(16)6-7-17(22)20-14-18(8-3-9-18)21-10-12-23-13-11-21/h1-2,4-7H,3,8-14H2,(H,20,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMPYZWYOPPVKD-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C=CC2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CNC(=O)/C=C/C2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461637.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2461638.png)
![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B2461641.png)
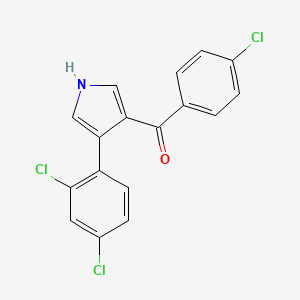

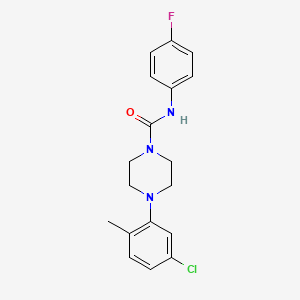
![4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2461646.png)
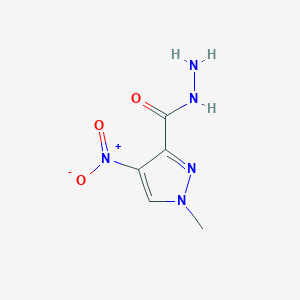
![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)
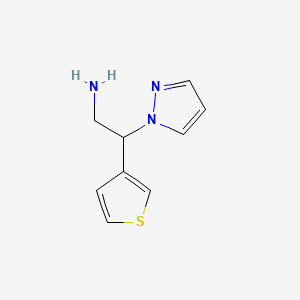
![1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea](/img/structure/B2461653.png)
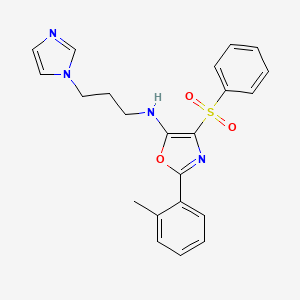
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)
